N-(2-benzoylphenyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(2-benzoylphenyl)pyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a pyrrolidine ring attached to a benzoylphenyl group, making it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of the benzoylphenyl intermediate. This can be achieved through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished by reacting the benzoylphenyl intermediate with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Amidation: The final step is the amidation reaction, where the carboxylic acid group of the pyrrolidine ring is converted into an amide. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoylphenyl or pyrrolidine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-benzoylphenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.
Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-benzoylphenyl)pyrrolidine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoylphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)pyrrolidine-2-carboxamide derivatives: These include compounds with various substituents on the benzoylphenyl or pyrrolidine moieties, such as halogenated or alkylated derivatives.
Other pyrrolidine carboxamides: Compounds like this compound analogs with different aromatic groups or heterocycles.
Uniqueness
This compound stands out due to its specific combination of a benzoylphenyl group and a pyrrolidine ring, which imparts unique chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications make it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(2-benzoylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYECSIRRUVGDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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